molecular formula C15H13N3O2S2 B4710614 3-methyl-N-[3-(methylsulfanyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

3-methyl-N-[3-(methylsulfanyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B4710614
M. Wt: 331.4 g/mol
InChI Key: GFUWKHCWSAKFSG-UHFFFAOYSA-N
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Description

3-methyl-N-[3-(methylsulfanyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a recognized chemical tool in immunological and oncological research, primarily characterized as a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 plays a critical role in toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways , which are central to the innate immune response and inflammation. By inhibiting IRAK4 kinase activity, this compound effectively suppresses the downstream activation of NF-κB and MAPK signaling cascades, making it a valuable probe for dissecting the role of these pathways in disease models. Its research applications are particularly significant in the study of autoimmune diseases, such as rheumatoid arthritis and lupus, as well as in oncology research, where IRAK4 signaling has been implicated in the survival and proliferation of certain B-cell malignancies . The specific targeting of IRAK4 offers a strategic approach for researchers to investigate the transition from innate immune activation to chronic inflammation and cancer, providing insights for potential therapeutic intervention points. This compound is for use in established in vitro and in vivo research models to further elucidate complex signaling networks and validate novel drug targets.

Properties

IUPAC Name

3-methyl-N-(3-methylsulfanylphenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S2/c1-9-8-22-15-16-7-12(14(20)18(9)15)13(19)17-10-4-3-5-11(6-10)21-2/h3-8H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFUWKHCWSAKFSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3=CC(=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[3-(methylsulfanyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate thioamide and amidine precursors under controlled conditions. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine (TEA) to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[3-(methylsulfanyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methylsulfanyl group, often using halogenating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Bromine in carbon tetrachloride.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

3-methyl-N-[3-(methylsulfanyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in anti-cancer and anti-inflammatory research.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-methyl-N-[3-(methylsulfanyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (2E)-7-methyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
  • Ethyl (2E)-2-(3-methoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Uniqueness

3-methyl-N-[3-(methylsulfanyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is unique due to its specific substitution pattern and the presence of the methylsulfanyl group. This structural uniqueness can result in different biological activities and chemical reactivity compared to similar compounds.

Biological Activity

3-methyl-N-[3-(methylsulfanyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound belonging to the thiazolopyrimidine class, characterized by a thiazole ring fused with a pyrimidine structure. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. The unique molecular features, including the methylsulfanyl group and carboxamide functional group, enhance its solubility and reactivity, making it a valuable target for biological research.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key methods include cyclization reactions of thioamide and amidine precursors under specific conditions, often employing solvents like dimethylformamide and catalysts such as triethylamine to facilitate the reactions. The reaction conditions require careful control of temperature and solvent choice to optimize yield and purity.

The biological activity of 3-methyl-N-[3-(methylsulfanyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is primarily linked to its interactions with specific biological targets. Studies suggest that it may function as an enzyme inhibitor , affecting pathways involved in inflammation and cancer progression. The mechanism may involve binding to active sites on target enzymes, thereby inhibiting their activity and leading to downstream effects that contribute to its therapeutic potential.

Biological Activities

Research indicates that this compound exhibits a broad spectrum of biological activities:

  • Anticancer Activity : Preliminary studies have shown that compounds within the thiazolopyrimidine class can inhibit cancer cell proliferation. For instance, related compounds have demonstrated significant cytotoxic effects against various cancer cell lines, including HepG2 (human liver carcinoma) and Caco-2 (colorectal cancer) cells .
  • Anti-inflammatory Effects : The compound has been noted for its potential anti-inflammatory properties, which may be beneficial in treating conditions characterized by chronic inflammation.
  • Antimicrobial Activity : Thiazolopyrimidines are known for their antimicrobial properties. Research has indicated that similar compounds can exhibit activity against drug-resistant strains of bacteria and fungi, suggesting a potential role in combating infections .

Case Studies

  • Anticancer Studies : In one study, derivatives of thiazolopyrimidine were tested for their ability to inhibit tubulin polymerization, a critical process in cancer cell division. Some derivatives showed promising results comparable to standard anticancer agents like cisplatin .
  • Anti-inflammatory Research : Another study highlighted the anti-inflammatory potential of thiazolopyrimidine derivatives through inhibition of key inflammatory mediators. This suggests that 3-methyl-N-[3-(methylsulfanyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide could be explored further for therapeutic applications in inflammatory diseases.

Comparative Analysis

To better understand the potential of 3-methyl-N-[3-(methylsulfanyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide in relation to other compounds in its class, the following table summarizes key structural features and biological activities:

Compound NameStructural FeaturesBiological Activity
5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamideLacks methylsulfanyl groupStrong antimicrobial activity
N-(3,5-dimethylphenyl)-3-methyl-5-oxo-thiazolo[3,2-a]pyrimidineContains dimethylphenyl substitutionExhibits different pharmacological properties
3-benzoyl-7-methyl-thiazolo[3,2-a]pyrimidineBenzoyl group instead of methylsulfanylPotentially more lipophilic with different bioactivity

Q & A

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsSolventTemperatureYieldReference
Condensation3-(methylsulfanyl)aniline, acetic acidAcetic acidReflux (110°C)70–75%
MicrowavePrecursor, catalyst, 300 WDMF120°C (2h)80–85%

Advanced: How can computational methods (e.g., DFT) elucidate molecular conformation?

Methodological Answer:
Density Functional Theory (DFT) calculations optimize the compound’s geometry by analyzing bond lengths, angles, and electron distribution. For example:

  • Bond angles : The thiazole-pyrimidine fused ring shows a dihedral angle of ~81° with substituent phenyl groups, confirmed via X-ray data .
  • Reactivity prediction : HOMO-LUMO gaps (~4.2 eV) indicate electrophilic susceptibility at the carbonyl group .
  • Docking studies : Molecular docking (AutoDock Vina) identifies potential binding pockets in target enzymes (e.g., kinases) with binding energies ≤ -8.5 kcal/mol .

Basic: What analytical techniques confirm purity and structure?

Methodological Answer:

  • NMR : 1H^1H and 13C^{13}C NMR verify substituent positions (e.g., methylsulfanyl group at δ 2.5 ppm) .
  • X-ray diffraction : Resolves crystal packing and hydrogen-bonding networks (e.g., C–H···O interactions at 2.8–3.1 Å) .
  • HPLC-MS : Purity >98% confirmed using C18 columns (ACN/water gradient) and m/z 386.1 [M+H]+ .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:
Discrepancies in IC50_{50} values (e.g., 0.5–10 µM) may arise from assay conditions or target specificity. Strategies include:

  • Dose-response validation : Re-test under standardized conditions (e.g., 72h incubation, 10% FBS) .
  • Off-target profiling : Use kinome-wide screening (e.g., Eurofins KinaseProfiler) to identify cross-reactivity .
  • Metabolic stability assays : Liver microsome studies (human/rat) assess if rapid degradation skews activity .

Basic: What stability considerations are critical for storage?

Methodological Answer:

  • Light sensitivity : Store in amber vials at -20°C to prevent photodegradation (t1/2_{1/2} < 48h under UV) .
  • Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the carboxamide group .
  • Solubility : DMSO stock solutions (10 mM) remain stable for ≤3 months at -80°C .

Advanced: How can structural derivatization enhance bioavailability?

Methodological Answer:

  • PEGylation : Introduce polyethylene glycol (PEG) chains at the N-phenyl group to improve aqueous solubility (logP reduction from 3.2 to 1.8) .
  • Prodrug strategies : Esterify the carboxamide to increase membrane permeability (e.g., ethyl ester derivatives) .
  • Heterocycle substitution : Replace methylsulfanyl with pyrazole moieties to enhance metabolic stability (t1/2_{1/2} increase from 2h to 6h in microsomes) .

Basic: How does the thiazolo[3,2-a]pyrimidine core influence reactivity?

Methodological Answer:
The fused ring system enables:

  • Electrophilic substitution : Reactivity at C2/C7 positions with HNO3_3/H2_2SO4_4 .
  • Nucleophilic attack : Thiols displace methylsulfanyl groups under basic conditions (pH 9–10) .
  • Tautomerism : Keto-enol tautomerism at the 5-oxo group stabilizes resonance structures, affecting redox behavior .

Advanced: What in silico approaches predict enzyme binding affinities?

Methodological Answer:

  • Molecular dynamics (MD) : Simulate binding to ATP-binding pockets (e.g., EGFR kinase) over 100 ns trajectories .
  • QSAR modeling : Use 2D descriptors (e.g., Moriguchi octanol-water coefficients) to correlate substituents with IC50_{50} .
  • Free energy perturbation (FEP) : Calculate ΔΔG for methyl-to-fluoro substitutions (~1.2 kcal/mol improvement) .

Basic: What solvents optimize recrystallization?

Methodological Answer:

  • Ethyl acetate/ethanol (3:2) : Yields needle-like crystals suitable for single-crystal XRD .
  • Dichloromethane/hexane : Produces microcrystalline powders with >99% purity .

Advanced: How do N-phenyl substituents modulate biological activity?

Methodological Answer:

  • Electron-withdrawing groups (e.g., -Cl) : Enhance kinase inhibition (IC50_{50} 0.3 µM vs. 2.1 µM for -OCH3_3) .
  • Steric effects : Bulky substituents (e.g., benzyl) reduce off-target binding by 40% in selectivity screens .
  • Hydrogen-bond donors : 3-Methylsulfanyl improves solubility via S···H interactions (confirmed by Hirshfeld surface analysis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methyl-N-[3-(methylsulfanyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Reactant of Route 2
Reactant of Route 2
3-methyl-N-[3-(methylsulfanyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

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